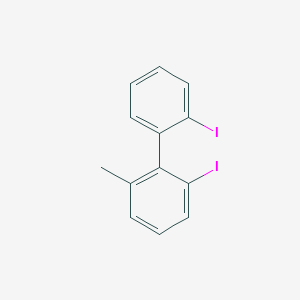
2,2'-Diiodo-6-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diiodo-6-methyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two iodine atoms and a methyl group attached to the biphenyl core. Biphenyl compounds consist of two benzene rings connected at the 1,1’ positions. These compounds are significant in organic chemistry due to their structural versatility and wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-6-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 2-iodo-6-methylbiphenyl with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Electrophilic Substitution: Another approach involves the direct iodination of 6-methylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2,2’-Diiodo-6-methyl-1,1’-biphenyl may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diiodo-6-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substituted Biphenyls: Formed through substitution reactions.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2,2’-Diiodo-6-methyl-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Diiodo-6-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atoms and methyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,2’-Diiodo-6-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2-Iodobiphenyl: Similar in structure but lacks the second iodine and methyl group, leading to different reactivity and applications.
2,2’-Diiodobiphenyl:
6-Methylbiphenyl: Lacks the iodine atoms, resulting in different reactivity and applications.
Propiedades
Número CAS |
64472-39-5 |
|---|---|
Fórmula molecular |
C13H10I2 |
Peso molecular |
420.03 g/mol |
Nombre IUPAC |
1-iodo-2-(2-iodophenyl)-3-methylbenzene |
InChI |
InChI=1S/C13H10I2/c1-9-5-4-8-12(15)13(9)10-6-2-3-7-11(10)14/h2-8H,1H3 |
Clave InChI |
IMRAVQSMJOEBDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)I)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
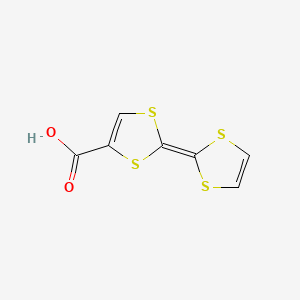
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
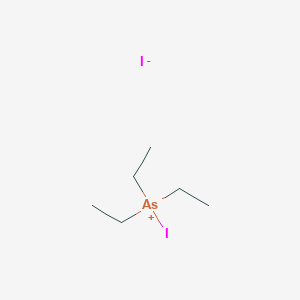
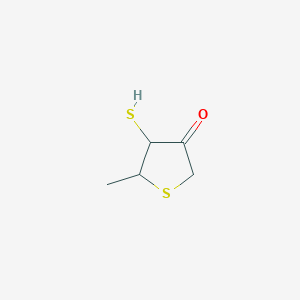
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

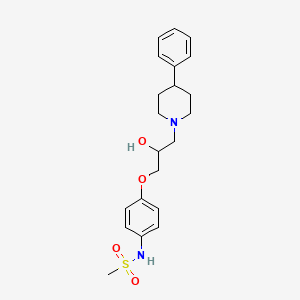

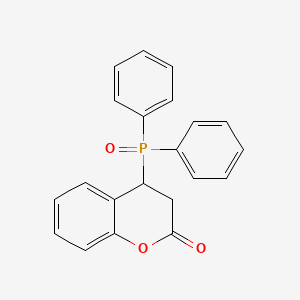
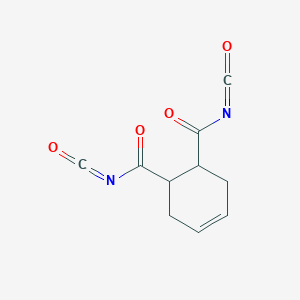
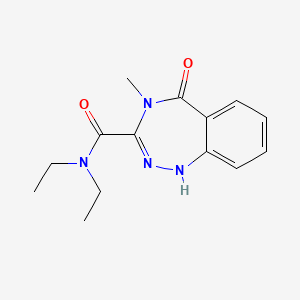

![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
